molecular formula C18H14Cl2N2O4 B4979564 (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B4979564
M. Wt: 393.2 g/mol
InChI Key: WLKYLHBBRYQUMK-AUWJEWJLSA-N
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Description

The compound (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic molecule. It belongs to the class of imidazolidine-2,4-dione derivatives, which are known for their diverse biological activities. This compound features a unique structure with chlorinated benzyl and benzylidene groups, as well as hydroxyl and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione typically involves the following steps:

    Formation of Imidazolidine-2,4-dione Core: The imidazolidine-2,4-dione core can be synthesized through the reaction of glycine with urea under acidic conditions.

    Introduction of Benzyl and Benzylidene Groups: The chlorinated benzyl and benzylidene groups are introduced via nucleophilic substitution reactions. This involves the reaction of the imidazolidine-2,4-dione core with 4-chlorobenzyl chloride and 3-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and concentration.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.

    Automated Purification: Utilizing automated chromatography systems for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a fully saturated benzyl derivative.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group.

    (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-5-methoxybenzylidene)imidazolidine-2,4-dione: Lacks the hydroxyl group.

    (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2-thione: Contains a thione group instead of a dione group.

Uniqueness

(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4/c1-26-15-8-11(6-13(20)16(15)23)7-14-17(24)22(18(25)21-14)9-10-2-4-12(19)5-3-10/h2-8,23H,9H2,1H3,(H,21,25)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKYLHBBRYQUMK-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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